4-Amino-2-(methylthio)pyridine 4-Amino-2-(methylthio)pyridine
Brand Name: Vulcanchem
CAS No.: 59243-39-9
VCID: VC7846283
InChI: InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
SMILES: CSC1=NC=CC(=C1)N
Molecular Formula: C6H8N2S
Molecular Weight: 140.21

4-Amino-2-(methylthio)pyridine

CAS No.: 59243-39-9

Cat. No.: VC7846283

Molecular Formula: C6H8N2S

Molecular Weight: 140.21

* For research use only. Not for human or veterinary use.

4-Amino-2-(methylthio)pyridine - 59243-39-9

Specification

CAS No. 59243-39-9
Molecular Formula C6H8N2S
Molecular Weight 140.21
IUPAC Name 2-methylsulfanylpyridin-4-amine
Standard InChI InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
Standard InChI Key MZSQIZRESVBKIM-UHFFFAOYSA-N
SMILES CSC1=NC=CC(=C1)N
Canonical SMILES CSC1=NC=CC(=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Amino-2-(methylthio)pyridine belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at the 1-position. The amino (-NH2_2) and methylthio (-S-CH3_3) substituents at the 4- and 2-positions, respectively, confer distinct electronic and steric properties. The IUPAC name, 2-methylsulfanylpyridin-4-amine, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H8N2S\text{C}_6\text{H}_8\text{N}_2\text{S}
Molecular Weight140.21 g/mol
Exact Mass140.041 Da
Polar Surface Area (PSA)64.21 Ų
LogP1.97
HS Code2933399090

Synthesis and Industrial Production

Patent-Based Synthesis

A notable synthesis route is disclosed in NOVARTIS AG’s patent WO2007/084786 A1, where 4-amino-2-(methylthio)pyridine is listed as a precursor for pharmaceutical compounds . Although detailed reaction conditions are omitted, the patent highlights its role in multistep syntheses, likely involving:

  • Functionalization of pyridine via nucleophilic aromatic substitution.

  • Protection/deprotection strategies for the amino group, as seen in the Boc-protected derivative (4-(Boc-amino)-2-(methylthio)pyridine) .

Table 2: Regulatory and Trade Information

ParameterDetailSource
HS Code2933399090
VAT Rate17.0%
MFN Tariff6.5%
General Tariff20.0%

Applications in Chemical Synthesis

Catalysis

4-Amino-2-(methylthio)pyridine serves as a high-efficiency catalyst in organic reactions, particularly in C–C and C–N bond-forming processes . Its dual functional groups (amine and thioether) enable synergistic activation of substrates, enhancing reaction rates and yields.

Pharmaceutical Intermediates

The compound’s role in NOVARTIS AG’s patent underscores its importance in drug discovery . It acts as a building block for kinase inhibitors and anticancer agents, analogous to pyrrolo[2,3-d]pyrimidine derivatives reported in MDPI’s Molbank .

Comparative Analysis with Structural Analogs

4-(Aminomethyl)pyridine

This analog (CAS# 3731-53-1) features an aminomethyl group at the 4-position. With a higher boiling point (503.2 K) compared to 4-amino-2-(methylthio)pyridine, it demonstrates the impact of substituents on volatility.

Pyrimidine Derivatives

Compounds like 4-amino-2-methyl-5-(diphosphooxymethyl)pyrimidine (PubChem CID 25245586) highlight the divergent applications of nitrogen heterocycles, particularly in biochemistry (e.g., as metabolites).

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